

physical and chemical properties of 1-Propyl-1H-imidazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Propyl-1H-imidazole**

Cat. No.: **B1584474**

[Get Quote](#)

An In-depth Technical Guide to **1-Propyl-1H-imidazole**: Core Physical and Chemical Properties for Researchers and Drug Development Professionals

Introduction

1-Propyl-1H-imidazole, also known as N-propylimidazole, is a heterocyclic organic compound belonging to the imidazole family.^[1] With the chemical formula C₆H₁₀N₂, this compound is characterized by a five-membered aromatic ring containing two nitrogen atoms, with a propyl group attached to one of the nitrogen atoms.^{[1][2]} Its unique molecular structure imparts a range of physical and chemical properties that make it a valuable intermediate and building block in various fields, particularly in pharmaceutical synthesis and materials science.^{[1][2]} This technical guide provides a comprehensive overview of the core physical and chemical properties of **1-Propyl-1H-imidazole**, along with experimental protocols and diagrams to support researchers, scientists, and drug development professionals.

Physical Properties

1-Propyl-1H-imidazole is typically a colorless to light yellow transparent liquid at room temperature.^{[1][2][3]} A summary of its key physical properties is presented in the table below.

Property	Value	Source(s)
Molecular Formula	C6H10N2	[1] [4] [5]
Molecular Weight	110.16 g/mol	[4] [5]
Appearance	Colorless to light yellow transparent liquid	[1] [2] [3]
Boiling Point	221.3 ± 9.0 °C at 760 mmHg 94 °C at 11 mmHg	[1] [3] [6]
Density	1.0 ± 0.1 g/cm³	[1]
Flash Point	87.6 ± 18.7 °C	[1]
Refractive Index	1.512	[1]
Vapor Pressure	0.2 ± 0.4 mmHg at 25°C	[1]
Solubility	Soluble in organic solvents	[1]

Note: A precise melting point for **1-Propyl-1H-imidazole** is not consistently reported in the surveyed literature.

Chemical Properties and Reactivity

The chemical behavior of **1-Propyl-1H-imidazole** is dictated by the imidazole ring and the attached propyl group. The imidazole ring is aromatic and possesses both basic and nucleophilic properties due to the lone pair of electrons on the sp²-hybridized nitrogen atom.

Key aspects of its reactivity include:

- **Ligand Formation:** It can act as a ligand in coordination chemistry, forming complexes with various metal ions. This property is crucial for its application in catalysis.
- **Intermediate in Organic Synthesis:** Its structure allows it to serve as a versatile building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[\[1\]](#)

- Synthesis of Ionic Liquids: **1-Propyl-1H-imidazole** is a precursor in the development of ionic liquids, which are valued for their use in green chemistry.[1]

Experimental Protocols

Synthesis of 1-Propyl-1H-imidazole

A common method for the synthesis of **1-Propyl-1H-imidazole** involves the N-alkylation of imidazole with a propyl halide. The following is a representative experimental protocol.

Materials:

- Imidazole
- Sodium hydride (NaH)
- 1-Bromopropane
- Tetrahydrofuran (THF), anhydrous
- Diatomaceous earth
- Chloroform
- Methanol
- Silica gel for column chromatography

Procedure:

- To a solution of imidazole (1.37 g, 20.1 mmol) in anhydrous tetrahydrofuran (50.0 mL) at room temperature, slowly add sodium hydride (55% dispersion in mineral oil, 0.966 g, 22.1 mmol).
- Stir the reaction mixture at room temperature for 1 hour.
- Add 1-bromopropane (5.48 mL, 60.3 mmol) dropwise to the mixture at the same temperature.

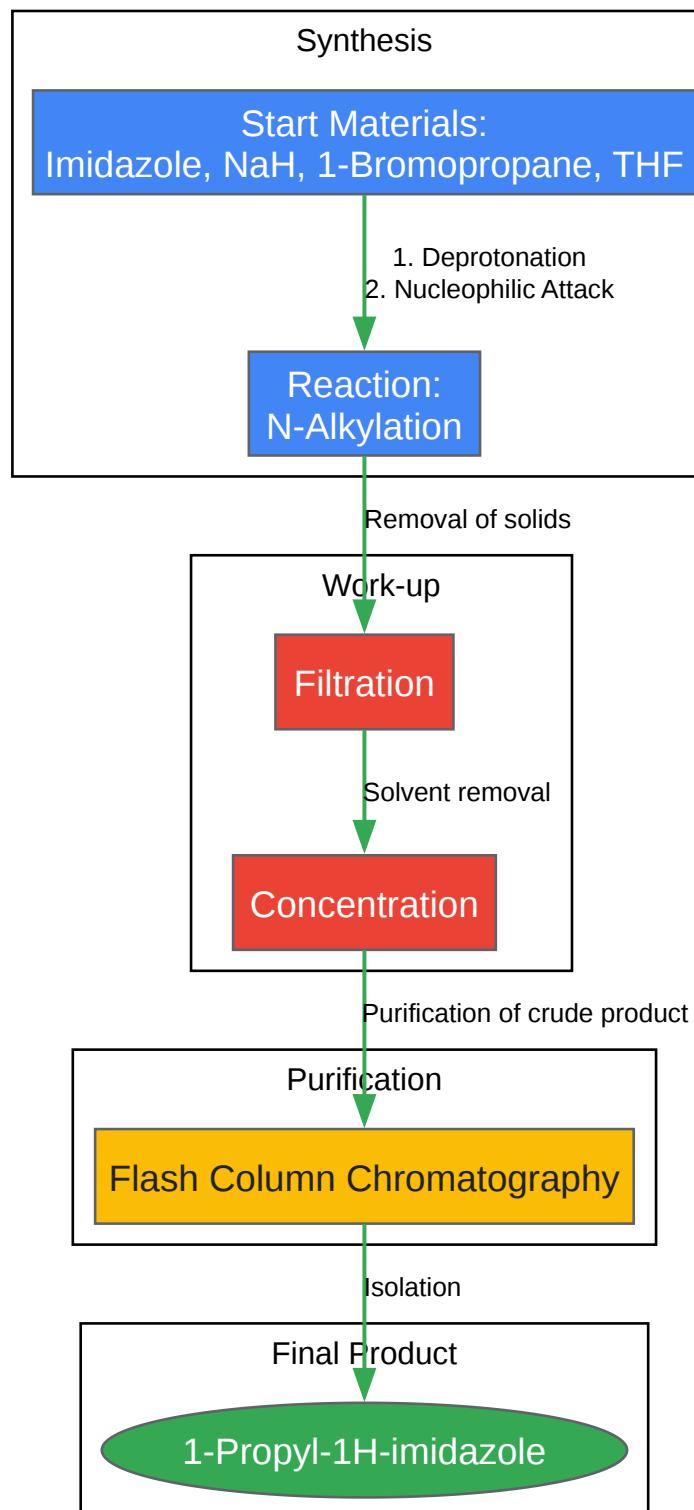
- Continue to stir the reaction solution for 16 hours.
- Upon completion of the reaction, filter the mixture through a pad of diatomaceous earth and wash the filter cake with tetrahydrofuran.
- Combine the filtrate and washings and concentrate under reduced pressure to remove the solvent.
- Purify the resulting crude product by flash column chromatography using silica gel as the stationary phase and a chloroform/methanol mixture as the eluent.
- This procedure should yield **1-Propyl-1H-imidazole** as a colorless oil (2.07 g, 18.8 mmol, 93% yield).[6]

Spectroscopic Characterization

¹H NMR Spectroscopy:

The structure of the synthesized **1-Propyl-1H-imidazole** can be confirmed by ¹H NMR spectroscopy.

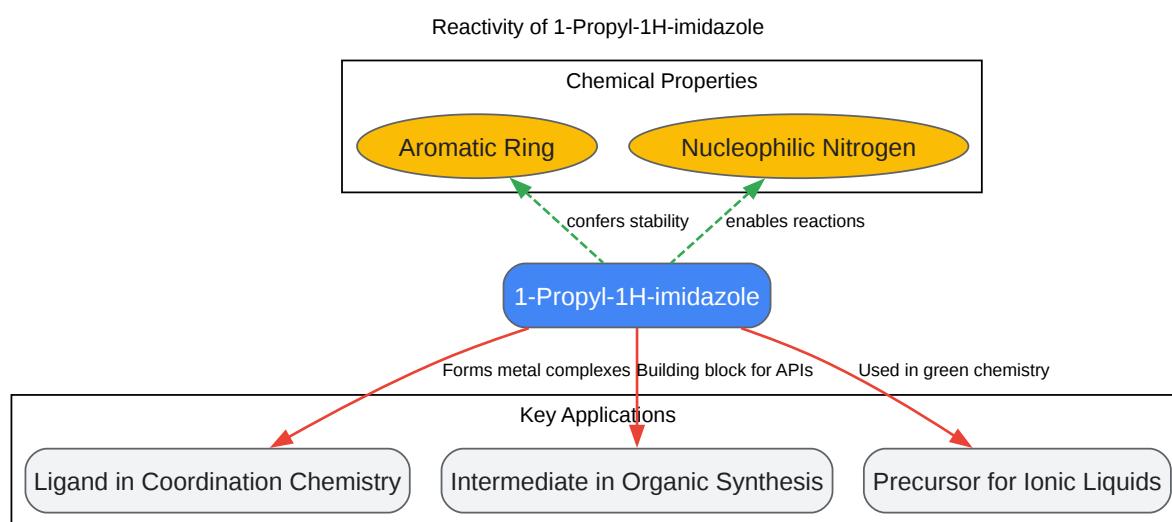
- ¹H NMR (400 MHz, CDCl₃) δ: 0.93 (3H, t, J = 7.2 Hz), 1.81 (2H, sextet, J = 7.2 Hz), 3.90 (2H, t, J = 7.2 Hz), 6.91 (1H, s), 7.06 (1H, s), 7.46 (1H, s).[6]


Note: Detailed experimental protocols for obtaining IR and Mass Spectra, as well as quantitative solubility data, are not readily available in the surveyed literature.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of **1-Propyl-1H-imidazole**.


Synthesis and Purification of 1-Propyl-1H-imidazole

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **1-Propyl-1H-imidazole**.

Reactivity Overview

This diagram provides a logical overview of the key chemical reactivities of **1-Propyl-1H-imidazole**.

[Click to download full resolution via product page](#)

Caption: Key reactivity aspects of **1-Propyl-1H-imidazole**.

Applications in Drug Development

1-Propyl-1H-imidazole serves as a crucial intermediate in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs).^[1] The imidazole moiety is a common scaffold in many biologically active molecules. While specific signaling pathways directly modulated by **1-Propyl-1H-imidazole** are not detailed in the available literature, its role as a synthetic precursor suggests its incorporation into larger molecules designed to target a variety of biological pathways. The development of novel drugs often relies on the availability of such versatile building blocks to create diverse chemical libraries for screening.

Safety and Handling

Handling of **1-Propyl-1H-imidazole** requires adherence to standard laboratory safety protocols. It is a combustible liquid with a flash point of 87.6 ± 18.7 °C.^[1] Appropriate personal protective equipment, including gloves and safety glasses, should be worn. Work should be conducted in a well-ventilated area.

Conclusion

1-Propyl-1H-imidazole is a versatile chemical with a well-defined set of physical and chemical properties that make it highly valuable in research and industrial applications, particularly in the synthesis of pharmaceuticals and ionic liquids. This guide has summarized its core characteristics, provided a detailed experimental protocol for its synthesis, and presented visual diagrams to illustrate its synthesis workflow and reactivity. While further research is needed to fully elucidate its role in specific biological signaling pathways and to provide a more comprehensive set of analytical data, the information presented here offers a solid foundation for professionals in the fields of chemistry and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. innospk.com [innospk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 1-Propyl-1H-imidazole | 35203-44-2 [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. n-Propylimidazole | C6H10N2 | CID 118785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physical and chemical properties of 1-Propyl-1H-imidazole]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1584474#physical-and-chemical-properties-of-1-propyl-1h-imidazole>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com